![molecular formula C13H16FNO5S B7579869 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579869.png)
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid
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Overview
Description
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as FMAA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonylmorpholine derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is not yet fully understood. However, it has been reported to act through various pathways. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It has also been reported to activate the GABAergic system, which is involved in the regulation of neuronal excitability. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been reported to increase the levels of GABA, a neurotransmitter involved in the regulation of neuronal excitability. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been reported to inhibit the activity of DNA topoisomerase II, leading to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit good stability. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been reported to exhibit good solubility in various solvents, making it suitable for use in different experimental setups. However, 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has some limitations for lab experiments. It has been reported to exhibit some toxicity at high concentrations, which may limit its use in some experimental setups. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid also requires further investigation to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. Further investigation is required to fully understand its mechanism of action and potential therapeutic applications. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid can be further studied for its potential use as an anti-tumor agent, antibacterial and antifungal agent, and as an anti-inflammatory and analgesic agent. The development of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid derivatives with improved efficacy and reduced toxicity can also be explored. Overall, 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has significant potential for the development of novel therapeutics, and further studies are required to fully explore its potential.
Conclusion:
In conclusion, 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported using different methods, and it has been extensively studied for its potential therapeutic applications. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities in animal models, and has been studied for its potential use as an anti-tumor agent, antibacterial and antifungal agent. Further studies are required to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been reported in the literature using different methods. One such method involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to obtain 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. Another method involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with morpholine followed by the addition of sodium hydroxide and chloroacetic acid to obtain 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. Both methods have been reported to yield 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid in good yields and purity.
Scientific Research Applications
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities in animal models. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been studied for its potential use as an anti-tumor agent. In vitro studies have shown that 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has also been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c1-9-2-3-11(7-12(9)14)21(18,19)15-4-5-20-10(8-15)6-13(16)17/h2-3,7,10H,4-6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZQGFXJNOKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Fluoro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid |
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